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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the plasma exposure and dose
proportionality of DS-1040, a novel inhibitor of the activated form of thrombin-activatable
fibrinolysis inhibitor (TAFla).

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of DS-10407?

Al: DS-1040 is a low-molecular-weight imidazole derivative that selectively inhibits the
enzymatic activity of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By
inhibiting TAFla, DS-1040 enhances endogenous fibrinolysis, the body's natural process for
dissolving blood clots, without significantly impacting bleeding time.[3][4]

Q2: Does DS-1040 exhibit dose-proportional plasma exposure?

A2: Yes, clinical studies have consistently demonstrated that the plasma exposure of DS-1040
increases in a dose-proportional manner. This has been observed for both peak plasma
concentration (Cmax) and the total exposure as measured by the area under the
concentration-time curve (AUC).[1] This proportionality has been confirmed in studies with
single oral doses ranging from 50 mg to 400 mg in healthy subjects, as well as with single
intravenous doses from 0.1 mg to 40 mg in healthy subjects and 0.6 mg to 4.8 mg in Japanese
patients with acute ischemic stroke.[1][4][5]
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Q3: What are the key pharmacokinetic (PK) characteristics of DS-10407?

A3: In a first-in-human study with single oral doses, the mean terminal half-life of DS-1040
ranged from 17.2 to 24.9 hours.[1] With multiple oral doses, a steady state was achieved by
day 7 with minimal accumulation.[1] Following intravenous administration, peak plasma
concentrations were observed at the end of the infusion.[3]

Q4: How is DS-1040 eliminated from the body?

A4: Approximately 10% of a 400 mg single oral dose of DS-1040 was recovered as the intact
parent drug in urine after 72 hours.[1] Studies in elderly subjects have suggested that
decreased renal clearance may lead to higher exposure and a prolonged elimination time.[4]
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Issue

Potential Cause

Recommended Action

Higher-than-expected plasma

exposure at a given dose.

Co-administration of drugs that

inhibit renal clearance.

Review concomitant
medications for potential drug-
drug interactions affecting

renal transporters.

Subject has impaired renal

function.

Screen subjects for renal
impairment (e.g., measure
creatinine clearance) prior to
study initiation. Consider dose

adjustment for this population.

Lower-than-expected plasma
exposure after oral

administration.

Poor absorption due to

gastrointestinal issues.

Investigate subject's
gastrointestinal health. Ensure
adherence to any fasting/fed

requirements of the protocol.

Formulation issues.

Verify the integrity and proper
storage of the investigational

product.

High inter-subject variability in

plasma exposure.

Genetic polymorphisms in drug
metabolizing enzymes or

transporters.

Consider pharmacogenomic
analysis to identify potential
genetic factors influencing DS-

1040 pharmacokinetics.

Differences in subject
demographics (e.g., age,

weight).

Ensure proper randomization
and stratification of subjects.
Perform subgroup analyses to
assess the impact of

demographic factors.

Quantitative Data Summary

Table 1: Summary of Single Ascending Oral Dose Pharmacokinetics of DS-1040 in Healthy

Subjects[1]
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Dose (mg) Cmax (ng/mL) AUC (ng-h/mL)
50 Mean (SD) Mean (SD)
100 Mean (SD) Mean (SD)
200 Mean (SD) Mean (SD)
400 Mean (SD) Mean (SD)

Note: Specific mean and
standard deviation (SD) values
were not publicly available in
the provided search results
and are represented here as

placeholders.

Table 2: Summary of Single Ascending Intravenous Dose Pharmacokinetics of DS-1040 in
Japanese Patients with Acute Ischemic Stroke[5]

Dose (mg) Cmax (ng/mL) AUC (ng-h/mL)
0.6 Mean (SD) Mean (SD)
1.2 Mean (SD) Mean (SD)
2.4 Mean (SD) Mean (SD)
4.8 Mean (SD) Mean (SD)

Note: Specific mean and
standard deviation (SD) values
were not publicly available in
the provided search results
and are represented here as

placeholders.

Experimental Protocols

1. First-in-Human Single and Multiple Ascending Oral Dose Study[1]
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Study Design: A randomized, placebo-controlled, phase 1 study.
Subjects: 56 healthy adults, aged 20-45 years.

Single Ascending Dose (SAD) Cohorts: Subjects were randomized (3:1) to receive a single
oral dose of DS-1040 (50, 100, 200, or 400 mg) or a placebo.

Multiple Ascending Dose (MAD) Cohorts: Subjects were randomized to receive multiple oral
doses of DS-1040 (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or a
placebo for 14 days.

Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time
points post-dose to determine plasma concentrations of DS-1040.

Bioanalysis: Plasma concentrations of DS-1040 were measured using a validated analytical
method.

. Intravenous Dose Escalation Study in Acute Ischemic Stroke Patients[5]
Study Design: A randomized, placebo-controlled, single-blind, dose-escalation phase 1 trial.
Subjects: Japanese patients with acute ischemic stroke who were eligible for thrombectomy.

Dose Cohorts: Subjects were randomized to receive a single intravenous infusion of DS-
1040 (0.6, 1.2, 2.4, or 4.8 mg) or a placebo.

Drug Administration: DS-1040 or placebo was administered as a 6-hour intravenous infusion.

PK Sampling: Blood samples were collected to assess the pharmacokinetic profile of DS-
1040.

Visualizations
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Fibrinolysis Regulation

Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in enhancing fibrinolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DS-1040 Technical Support Center: Plasma Exposure &
Dose Proportionality]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560596#ds-1040-plasma-exposure-and-dose-
proportionality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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